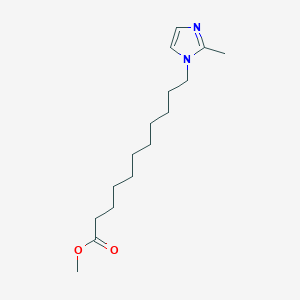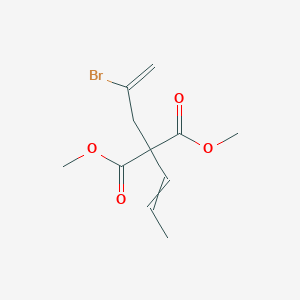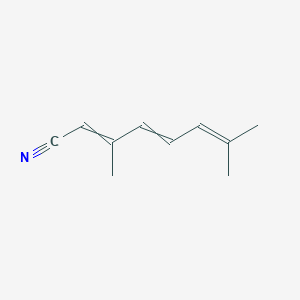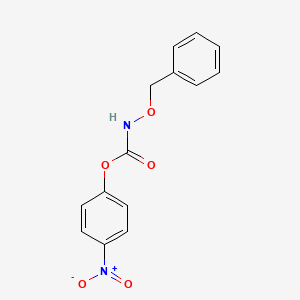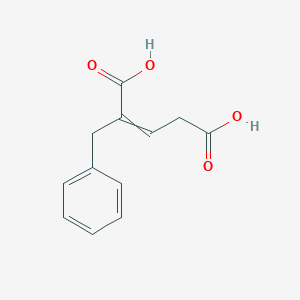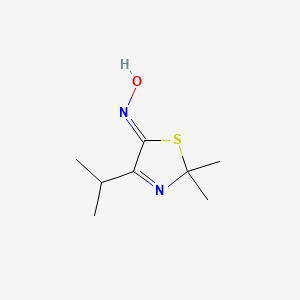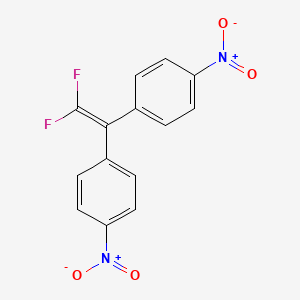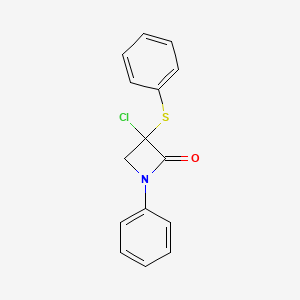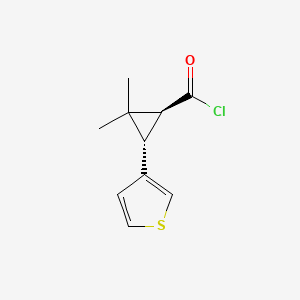
(1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride is an organic compound that features a cyclopropane ring substituted with a thiophene group and a carbonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride typically involves the cyclopropanation of a suitable precursor followed by the introduction of the thiophene group and the carbonyl chloride functionality. One common method involves the reaction of a thiophene derivative with a cyclopropane precursor under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under appropriate conditions.
Addition Reactions: The cyclopropane ring can participate in addition reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, or thiols can be used to substitute the carbonyl chloride group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the thiophene ring.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the thiophene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield amides, esters, or thioesters, while oxidation and reduction reactions can modify the thiophene ring to form sulfoxides or sulfides.
Aplicaciones Científicas De Investigación
(1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds in drug discovery.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The thiophene ring may also interact with biological receptors or enzymes, influencing their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carboxylic acid
- 2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-methanol
- 2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-amine
Uniqueness
(1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride is unique due to the presence of the carbonyl chloride functional group, which imparts distinct reactivity compared to its analogs. This functional group allows for a wide range of chemical modifications, making it a versatile compound for various applications.
Propiedades
Número CAS |
80138-93-8 |
|---|---|
Fórmula molecular |
C10H11ClOS |
Peso molecular |
214.71 g/mol |
Nombre IUPAC |
(1S,3S)-2,2-dimethyl-3-thiophen-3-ylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H11ClOS/c1-10(2)7(8(10)9(11)12)6-3-4-13-5-6/h3-5,7-8H,1-2H3/t7-,8+/m0/s1 |
Clave InChI |
AOFMIJVSZTWSFC-JGVFFNPUSA-N |
SMILES isomérico |
CC1([C@H]([C@@H]1C(=O)Cl)C2=CSC=C2)C |
SMILES canónico |
CC1(C(C1C(=O)Cl)C2=CSC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14419706.png)

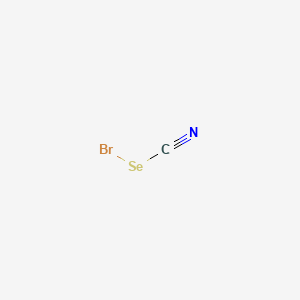
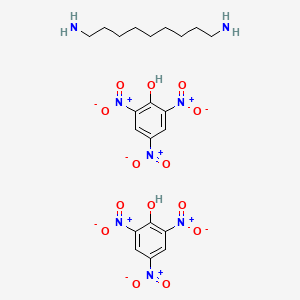
![3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid](/img/structure/B14419741.png)
![6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid](/img/structure/B14419747.png)
